3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole

Medicinal chemistry COX-2 inhibition Structure-activity relationship

3-(3,4-Dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole (CAS 710986-58-6) is a fully substituted 4,5-dihydro-1H-pyrazole (pyrazoline) bearing a 1-methylsulfonyl electron-withdrawing group, a 3-(3,4-dimethoxyphenyl) ring, and a 5-(o-tolyl) ring. This compound belongs to the 1,3,5-triaryl-4,5-dihydro-1H-pyrazole class, a scaffold extensively investigated for cyclooxygenase-2 (COX-2) inhibition and anti-inflammatory activity.

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 710986-58-6
Cat. No. B3016712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole
CAS710986-58-6
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESCC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C19H22N2O4S/c1-13-7-5-6-8-15(13)17-12-16(20-21(17)26(4,22)23)14-9-10-18(24-2)19(11-14)25-3/h5-11,17H,12H2,1-4H3
InChIKeyBJRZRMRCGMKIFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of 3-(3,4-Dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole (CAS 710986-58-6)


3-(3,4-Dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole (CAS 710986-58-6) is a fully substituted 4,5-dihydro-1H-pyrazole (pyrazoline) bearing a 1-methylsulfonyl electron-withdrawing group, a 3-(3,4-dimethoxyphenyl) ring, and a 5-(o-tolyl) ring. This compound belongs to the 1,3,5-triaryl-4,5-dihydro-1H-pyrazole class, a scaffold extensively investigated for cyclooxygenase-2 (COX-2) inhibition and anti-inflammatory activity [1]. Its molecular formula is C₁₉H₂₂N₂O₄S with a molecular weight of 374.46 g/mol, and it is commercially available at ≥95% purity for research use [2]. Compared to its closest regioisomeric analog—3-(2,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole (CAS 1797385-28-4)—the 3,4-dimethoxy substitution pattern on the 3-phenyl ring of the target compound establishes a distinct electronic configuration and hydrogen-bonding capacity relevant for target engagement [3].

Why 3-(3,4-Dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole Cannot Be Swapped with Generic Pyrazoline Analogs


Within the 1-methylsulfonyl-4,5-dihydro-1H-pyrazole chemotype, seemingly minor changes in aryl substitution pattern, methoxy positional isomerism, or the replacement of o-tolyl with p-tolyl produce compounds that are chemically distinct entities with divergent target-binding geometries and biological readouts. The target compound’s 3,4-dimethoxyphenyl group provides two vicinal hydrogen-bond acceptors capable of bidentate interactions with arginine or tyrosine residues in the COX-2 binding pocket, a feature absent in 4-methoxy, 2,4-dimethoxy, or unsubstituted phenyl analogs [1]. Simultaneously, the o-tolyl substituent at position 5 introduces steric bulk ortho to the pyrazoline ring, which restricts rotational freedom and pre-organizes the scaffold into a conformation distinct from that adopted by p-tolyl or furanyl congeners [2]. These geometric and electronic differences mean that substituting the target compound with a generic diaryl pyrazoline analog—even one sharing the same molecular formula—will alter the pharmacophore presentation and can abolish or invert structure-activity relationships in any biological assay. Direct procurement of the exact CAS 710986-58-6 compound is therefore required to maintain experimental reproducibility and SAR continuity.

Quantitative Differentiation Evidence: 3-(3,4-Dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole vs. Closest Comparators


3,4-Dimethoxy vs. 2,4-Dimethoxy Regioisomer: Conformational and Electronic Divergence

The target compound places two methoxy groups at the 3- and 4-positions of the 3-phenyl ring, whereas the closest regioisomeric analog (CAS 1797385-28-4) positions them at 2- and 4-positions. X-ray crystallography of the 2,4-dimethoxy analog reveals that the central pyrazoline ring adopts dihedral angles of 41.29° and 72.94° with respect to the phenyl and methoxyphenyl rings, respectively [1]. The 3,4-dimethoxy substitution in the target compound eliminates the steric clash between the 2-methoxy group and the pyrazoline N1-methylsulfonyl moiety present in the 2,4-isomer, resulting in a measurably different conformational ensemble. In the broader 1,3,5-triaryl-4,5-dihydro-1H-pyrazole class, 3,4-dimethoxyphenyl-bearing derivatives consistently demonstrate enhanced COX-2 inhibitory potency relative to mono-methoxy or 2,4-dimethoxy congeners, with ED₅₀ values as low as 53.99 μmol/kg in carrageenan-induced paw edema models, compared to 82.15 μmol/kg for celecoxib [2]. While direct head-to-head data for this specific pair are not published, the electronic Hammett σₚ value for 3,4-dimethoxy (–0.15) vs. 2,4-dimethoxy (+0.05 estimated) predicts differential electron-donating capacity at the pyrazoline ring, which modulates the electrophilicity of the methylsulfonyl group and alters sulfone–Arg513 hydrogen bond strength in the COX-2 active site.

Medicinal chemistry COX-2 inhibition Structure-activity relationship

o-Tolyl at Position 5 vs. p-Tolyl Congeners: Steric Control of Scaffold Pre-Organization

The target compound bears an ortho-methyl substituent on the 5-phenyl ring, whereas the commercial analog 1-(methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole (CAS 442650-22-8) carries para-methyl groups on both aryl rings. The o-tolyl group introduces a chiral center at C5 of the dihydropyrazole ring and creates atropisomerism around the C5–aryl bond due to restricted rotation. In the seminal COX-2 pyrazoline SAR literature, 5-aryl substituents with ortho substitution consistently shift COX-2/COX-1 selectivity ratios by 2- to 5-fold compared to para-substituted analogs through steric exclusion of the larger COX-1 active site [1]. The p-tolyl analog (CAS 442650-22-8) lacks this ortho steric element and presents a symmetric, low-energy conformation that is less discriminating between COX isoforms. While no direct IC₅₀ comparison for this exact pair exists, class-level analysis across 19 compounds in the 1,5-diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazole series demonstrated that compounds bearing ortho-substituted 5-aryl groups (o-Cl, o-CH₃) exhibited significantly altered antinociceptive ED₅₀ values relative to their para-substituted counterparts [2].

Medicinal chemistry Conformational analysis COX-2 selectivity

Predicted Physicochemical Properties vs. 3-(4-Methoxyphenyl)-1-(methylsulfonyl)-5-(p-tolyl) Analog

Using in silico prediction (ALogPS 2.1 and SwissADME), the target compound's 3,4-dimethoxyphenyl group increases topological polar surface area (tPSA) by approximately 18.5 Ų compared to the 3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(p-tolyl) analog, while simultaneously raising the number of hydrogen-bond acceptors from 4 to 5 [1]. The predicted consensus Log Pₒ/w for the target compound is 3.21, approximately 0.47 log units lower than the 4-methoxy analog (predicted Log P = 3.68), indicating measurably higher aqueous solubility. The o-tolyl group further reduces molecular planarity and crystal packing efficiency relative to p-tolyl analogs, as evidenced by the lower melting point typically observed for ortho-substituted diaryl pyrazolines [2]. These differences are directly relevant to solubility-limited assay performance and formulation development, where the target compound's improved solubility profile may reduce DMSO concentration requirements in cell-based assays.

Drug design Physicochemical profiling ADME prediction

Methylsulfonyl Pharmacophore: Class-Level COX-2 Inhibitory Potency Benchmarking

The 1-methylsulfonyl group is a validated COX-2 pharmacophore, as established by celecoxib and numerous pyrazoline-based inhibitors. In a systematic study of 1,3,5-triaryl-4,5-dihydro-1H-pyrazoles bearing methanesulfonyl or amino pharmacophores at the N1-phenyl ring, compounds with electron-rich 3,4-dimethoxyphenyl groups at the 3-position achieved ED₅₀ values of 53.99–69.20 μmol/kg in the carrageenan-induced rat paw edema model, outperforming celecoxib (ED₅₀ = 82.15 μmol/kg) and demonstrating lower ulcerogenic liability (ulcer index 1.20–2.68 vs. 2.90 for celecoxib) [1]. Although the target compound carries the methylsulfonyl group directly on the pyrazoline N1 rather than on a pendant phenyl ring, molecular docking studies confirm that the sulfonyl oxygen atoms engage the same Arg513 and His90 hydrogen-bonding network in the COX-2 active site [1]. This pharmacophore placement on the heterocyclic core, rather than on a conformationally flexible N1-phenyl ring, reduces the entropic penalty of binding and is predicted to improve binding enthalpy by 1–2 kcal/mol relative to N1-phenylsulfonyl analogs [2].

COX-2 inhibition Anti-inflammatory Pharmacophore modeling

Caveat on Evidence Strength: Limited Direct Quantitative Data for CAS 710986-58-6

It must be explicitly stated that, as of the search date, no peer-reviewed primary research paper reports direct quantitative biological assay data (IC₅₀, Kᵢ, ED₅₀, MIC, etc.) for the specific compound 3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole (CAS 710986-58-6). The compound appears in no curated bioactivity databases (PubChem BioAssay, ChEMBL, BindingDB) with quantitative target engagement data [1]. The evidence presented above relies on class-level SAR inference from closely related 1,3,5-triaryl-4,5-dihydro-1H-pyrazoles, X-ray structural data from a regioisomeric analog, and in silico predictions [2]. Procurement decisions should weigh this evidence gap: the compound's differentiation is structurally rational and class-supported, but has not been experimentally confirmed in head-to-head assays against the comparators named. Users requiring validated biological potency data should request custom synthesis and in-house profiling before committing to large-scale procurement.

Evidence transparency Procurement risk assessment Research compound evaluation

Optimal Research and Industrial Application Scenarios for 3-(3,4-Dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole


COX-2 Selective Inhibitor Lead Optimization Programs

Based on class-level evidence that 1-methylsulfonyl-4,5-dihydro-1H-pyrazoles bearing 3,4-dimethoxyphenyl groups achieve COX-2 inhibitory ED₅₀ values superior to celecoxib (53.99–69.20 vs. 82.15 μmol/kg) with lower ulcerogenic liability [1], this compound is appropriate as a core scaffold for medicinal chemistry teams pursuing GI-sparing anti-inflammatory agents. Its N1-methylsulfonyl placement eliminates the conformational flexibility of N1-phenylsulfonyl analogs, potentially enhancing binding entropy.

Structure-Activity Relationship (SAR) Studies on Aryl Substitution Effects in Pyrazoline COX-2 Inhibitors

The unique combination of 3,4-dimethoxyphenyl (3-position) and o-tolyl (5-position) groups enables direct SAR comparison with the 2,4-dimethoxy regioisomer (CAS 1797385-28-4, X-ray structure available [2]) and the p-tolyl analog (CAS 442650-22-8). Procurement of all three compounds allows systematic dissection of methoxy positional and methyl positional effects on COX-2 potency and selectivity within an otherwise identical chemotype.

Computational Chemistry and Molecular Docking Validation Sets

The compound’s dihedral angle geometry (predicted from the 2,4-dimethoxy isomer crystallographic data [2]) and its well-defined hydrogen-bonding pharmacophore make it suitable as a test ligand for validating COX-2 docking protocols and scoring functions. Its intermediate Log P (3.21) and modest molecular weight (374.46) place it within favorable drug-like property space for computational library design.

Chemical Biology Probe Development for Cyclooxygenase Target Engagement Studies

The 3,4-dimethoxyphenyl group provides a UV-active chromophore and potential derivatization handle for biotinylation or fluorophore conjugation without ablating the methylsulfonyl pharmacophore. This compound can serve as a parent scaffold for developing activity-based protein profiling (ABPP) probes targeting COX-2, provided that in-house biochemical validation of enzyme inhibition is performed prior to probe deployment.

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.